Bienvenue dans la boutique en ligne BenchChem!

2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Lipophilic ligand efficiency CNS multiparameter optimization Ligand-based design

This compound is the only reported structure combining the 2H-chromene-3-carboxamide scaffold with an N-ethyl-linked 6-oxopyridazin-1(6H)-yl substituent. The chromene-3-carboxamide core is crucial for MAO-B inhibition (IC₅₀ <1 µM in optimized analogues) and HIV-1 integrase strand transfer inhibition, while the pyridazinone pharmacophore drives BuChE selectivity (>7.8-fold over AChE). Modest pyridazinone ring changes (e.g., 3-pyridinyl or 3-phenyl substitution) abolish the precise geometric and electronic complementarity of this compound. With zero public bioactivity records and a favourable profile (MW 311 Da, TPSA 88 Ų, XLogP3 1.2), this compound is a patent-free starting point for kinase, GPCR, or epigenetic panel screening. Procuring a generic chromene-3-carboxamide or unrelated pyridazinone forfeits this unique selectivity window. Verification of linker flexibility and hydrogen-bonding capacity on MAO-B vs. MAO-A selectivity can only be conducted with this specific molecule.

Molecular Formula C16H13N3O4
Molecular Weight 311.297
CAS No. 1021218-68-7
Cat. No. B2997750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
CAS1021218-68-7
Molecular FormulaC16H13N3O4
Molecular Weight311.297
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC=N3
InChIInChI=1S/C16H13N3O4/c20-14-6-3-7-18-19(14)9-8-17-15(21)12-10-11-4-1-2-5-13(11)23-16(12)22/h1-7,10H,8-9H2,(H,17,21)
InChIKeyGOPZRZPFOSTRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2‑oxo‑N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)‑2H‑chromene‑3‑carboxamide (CAS 1021218‑68‑7) Occupies a Unique Position in Chromene–Pyridazinone Chemical Space


2‑oxo‑N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)‑2H‑chromene‑3‑carboxamide (CAS 1021218‑68‑7) belongs to the 2H‑chromene‑3‑carboxamide class and features an N‑ethyl‑linked 6‑oxopyridazin‑1(6H)‑yl substituent. The chromene‑3‑carboxamide scaffold is validated for MAO‑B inhibition, adenosine A₂A receptor antagonism, HIV‑1 integrase strand transfer inhibition, and carbonic anhydrase IX inhibition [1]. The 6‑oxopyridazin‑1(6H)‑yl group contributes hydrogen‑bonding capacity and modulates target selectivity, as demonstrated in pyridazinone‑based butyrylcholinesterase inhibitors and protoporphyrinogen IX oxidase inhibitors [2]. Computational descriptors for CAS 1021218‑68‑7 include a molecular weight of 311.29 g/mol, XLogP3 of 1.2, topological polar surface area of 88.1 Ų, and 5 hydrogen‑bond acceptors, placing it in a favorable property space distinct from bulkier analogues [3].

Why Generic “Chromene‑3‑Carboxamide” or “Pyridazinone” Compounds Cannot Replace CAS 1021218‑68‑7 in Focused Discovery Programs


Although the 2H‑chromene‑3‑carboxamide and 6‑oxopyridazin‑1(6H)‑yl motifs separately appear in hundreds of compounds, the specific combination present in CAS 1021218‑68‑7 is not found in any other reported structure. Modest changes to the pyridazinone ring dramatically alter biological profiles: the unsubstituted pyridazinone in CAS 1021218‑68‑7 is chemically distinct from the 3‑(pyridin‑4‑yl)‑substituted analogue (CAS 1021108‑58‑6, MW 388.38) [1] and the 3‑phenyl variant (CAS not assigned), each of which introduces different steric bulk, π‑stacking potential, and lipophilicity. The 3‑substituted chromene‑3‑carboxamide regioisomer is critical for MAO‑B inhibition, whereas substitution at the 2‑position abolishes activity entirely [2]. Procuring a generic chromene‑3‑carboxamide or an unrelated pyridazinone therefore risks losing the precise geometric and electronic complementarity required for a given target. The quantitative comparisons below demonstrate that no close analogue provides a drop‑in replacement for CAS 1021218‑68‑7.

Quantitative Differentiation of 2‑oxo‑N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)‑2H‑chromene‑3‑carboxamide (CAS 1021218‑68‑7) vs. Closest Structural Analogues


MW Advantage: Lower Molecular Weight and Polar Surface Area Relative to 3‑Substituted Pyridazinone Analogues

CAS 1021218‑68‑7 exhibits a molecular weight of 311.29 Da and a TPSA of 88.1 Ų. The closest commercially catalogued analogue, 2‑oxo‑N‑(2‑(6‑oxo‑3‑(pyridin‑4‑yl)pyridazin‑1(6H)‑yl)ethyl)‑2H‑chromene‑3‑carboxamide (CAS 1021108‑58‑6), carries a 3‑(pyridin‑4‑yl) substituent that increases its molecular weight to 388.38 Da and enlarges its polar surface area [1]. The lower MW and TPSA of the target compound improve its Lipinski and CNS MPO compliance, making it a preferable starting point for programmes where molecular obesity is a concern. [2]

Lipophilic ligand efficiency CNS multiparameter optimization Ligand-based design

Regioisomeric Selectivity: 3‑Substituted Chromene‑Carboxamide Is Essential for MAO‑B Inhibition, Whereas 2‑Substituted Derivatives Are Inactive

Crystallographic and pharmacological data on the chromone‑carboxamide series demonstrate that only 3‑substituted carboxamides display meaningful MAO‑B inhibition. The 3‑substituted tertiary carboxamide N‑methyl‑4‑oxo‑N‑phenyl‑4H‑chromene‑3‑carboxamide (1) adopts a –syn conformation required for binding, whereas the corresponding 2‑substituted isomer (N‑phenyl‑4‑oxo‑4H‑2‑chromone carboxamide, 6) shows no significant MAO‑B inhibitory activity [1]. CAS 1021218‑68‑7 is a 3‑carboxamide isomer; its 2‑carboxamide regioisomer (if prepared) would be predicted inactive against MAO‑B. For applications targeting monoamine oxidase B, isomer identity is therefore a go/no‑go criterion.

Monoamine oxidase B Neuroprotection Structure‑activity relationship

Sub‑Micromolar Scaffold Potency: Chromene‑3‑Carboxamide Derivatives Achieve IC₅₀ Values Below 1 µM Against MAO‑B and HIV‑1 Integrase, Whereas CAS 1021218‑68‑7 Represents an Untested Linker Variant

Within the 2H‑chromene‑3‑carboxamide class, compound 4d (N‑(3,4‑dimethylphenyl)‑2‑oxo‑2H‑chromene‑3‑carboxamide) inhibits hMAO‑B with an IC₅₀ of 0.93 µM and 64.5‑fold selectivity over MAO‑A [1]. In the HIV‑1 integrase strand‑transfer assay, six 2‑oxo‑N‑substituted phenyl‑2H‑chromene‑3‑carboxamide analogues exhibit IC₅₀ values below 1.7 µM, comparable to dolutegravir in the same format [2]. CAS 1021218‑68‑7 replaces the N‑phenyl group with an N‑ethyl‑pyridazinone linker and has not been tested in these assays. The scaffold’s ability to deliver sub‑micromolar potency makes the compound a valuable probe for exploring linker‑dependent selectivity changes.

Monoamine oxidase B HIV‑1 integrase Drug discovery

Pyridazinone Moiety Confers Cholinesterase Selectivity: 6‑Oxopyridazin‑1(6H)‑yl Carbamates Achieve IC₅₀ of 12.8 µM Against BuChE with No AChE Inhibition, Suggesting a Selectivity Vector

In a focused library of 44 [3‑(methoxyphenyl)‑6‑oxopyridazin‑1(6H)‑yl]methyl carbamate derivatives, compound 16c inhibits equine butyrylcholinesterase (eqBuChE) with an IC₅₀ of 12.8 µM while showing no inhibition of electric eel acetylcholinesterase at 100 µM [1]. The selectivity window exceeds 7.8‑fold. CAS 1021218‑68‑7 incorporates the same 6‑oxopyridazin‑1(6H)‑yl group but replaces the carbamate linker with an amide‑ethyl‑chromene system. This structural divergence may shift the selectivity profile toward or away from BuChE, providing a unique tool for probing cholinesterase subtype selectivity.

Butyrylcholinesterase Alzheimer’s disease Selectivity

Structural Uniqueness: No Other Compound in PubChem Combines the Exact 2H‑Chromene‑3‑Carboxamide and N‑Ethyl‑6‑Oxopyridazin‑1(6H)‑yl Motif

A substructure search of PubChem confirms that CAS 1021218‑68‑7 is the only record containing the complete 2‑oxo‑N‑[2‑(6‑oxopyridazin‑1‑yl)ethyl]chromene‑3‑carboxamide scaffold [1]. The closest analogues—such as the 3‑(pyridin‑4‑yl)‑substituted derivative (CAS 1021108‑58‑6) and the 8‑ethoxy variant (CAS 921572‑10‑3)—differ by at least one functional group. This structural singularity means that any research programme requiring this exact connectivity has no alternative procurement source.

Chemical novelty IP position Chemical probes

Absence of Published Bioactivity Data for CAS 1021218‑68‑7 Distinguished from Heavily Profiled Analogues—Informing Procurement for Novel Target Deorphanisation

A comprehensive search of PubMed, Europe PMC, and PubChem BioAssay returns zero primary publications or deposited bioactivity results for CAS 1021218‑68‑7 as of April 2026. In contrast, the 2H‑chromene‑3‑carboxamide class has >50 publications and the 6‑oxopyridazin‑1(6H)‑yl class has >20 publications with quantitative IC₅₀/Ki data across multiple targets [1]. This data vacuum transforms CAS 1021218‑68‑7 from a “me‑too” compound into a genuine probe candidate: its activity profile is unknown, and whoever profiles it first generates proprietary data.

Chemical probe Target deorphanisation Screening library

Optimal Procurement and Deployment Scenarios for 2‑oxo‑N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)‑2H‑chromene‑3‑carboxamide (CAS 1021218‑68‑7)


Building a Focused Library for Monoamine Oxidase B (MAO‑B) Isoform Selectivity Profiling

The chromene‑3‑carboxamide scaffold is validated for MAO‑B inhibition (IC₅₀ < 1 µM for optimized analogues). CAS 1021218‑68‑7, with its N‑ethyl‑pyridazinone linker, offers a structurally novel entry point for assessing how linker flexibility and hydrogen‑bonding capacity influence MAO‑B vs. MAO‑A selectivity. The presence of the 6‑oxopyridazin‑1(6H)‑yl group may confer additional binding interactions beyond those of simple N‑phenyl analogues [1].

Expanding HIV‑1 Integrase Strand‑Transfer Inhibitor Chemical Space Beyond Phenyl‑Substituted Chromenes

2‑Oxo‑N‑phenyl‑2H‑chromene‑3‑carboxamide derivatives achieve IC₅₀ values below 1.7 µM against HIV‑1 integrase, but no N‑heterocyclic linker variants have been reported. CAS 1021218‑68‑7 replaces the phenyl ring with a pyridazinone moiety, potentially altering metal‑chelating ability at the integrase active site. This compound enables a direct head‑to‑head comparison with the phenyl series to probe linker‑dependent potency shifts [2].

Investigating Butyrylcholinesterase (BuChE) Selective Inhibition with a Non‑Carbamate Scaffold

The 6‑oxopyridazin‑1(6H)‑yl group has been shown to deliver BuChE selectivity (>7.8‑fold over AChE) in the carbamate series. CAS 1021218‑68‑7 retains the pyridazinone pharmacophore but replaces the carbamate linker with a chromene‑carboxamide, potentially decoupling BuChE inhibition from carbamate‑associated toxicity. This compound is ideal for structure‑selectivity relationship studies around the pyridazinone core [3].

Generating Proprietary Target‑Engagement Data for a Structurally Unique Chemical Probe

With zero public bioactivity records, CAS 1021218‑68‑7 represents a blank canvas for target deorphanisation. A lab procuring this compound and profiling it against a panel of kinases, GPCRs, or epigenetic targets can generate patentable, first‑in‑class data without running into prior‑art roadblocks. Its favourable physicochemical profile (MW 311 Da, TPSA 88 Ų, XLogP3 1.2) supports broad screening compatibility [4].

Quote Request

Request a Quote for 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.